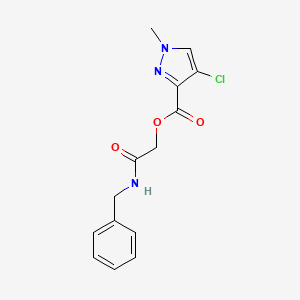
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, under inert atmosphere.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent, under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-ylthio)acetamide
- n-Allyl-2-(benzo[d]thiazol-2-ylthio)ethanol
- n-Allyl-2-(benzo[d]thiazol-2-ylthio)propionamide
Uniqueness
n-Allyl-2-(benzo[d]thiazol-2-ylthio)acetamide stands out due to its unique allyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-2-7-13-11(15)8-16-12-14-9-5-3-4-6-10(9)17-12/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
RINBMLLGGBBFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10918694.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10918703.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10918710.png)

![methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10918721.png)
![2-[[4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10918727.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10918735.png)
![N-(3-chloro-4-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918737.png)
![Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10918744.png)
![2-{[5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10918749.png)
![methyl 5-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10918754.png)

![N-(5-chloropyridin-2-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918770.png)
